2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile
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Overview
Description
2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile typically involves the condensation of 2-aminopyridine with aldehydes or ketones, followed by cyclization and functionalization steps. One common method involves the use of a Groebke–Blackburn–Bienaymè reaction, which is a three-component reaction involving 2-aminopyridine, an aldehyde, and an isocyanide .
Industrial Production Methods
Industrial production methods for this compound often involve metal-free direct synthesis protocols to minimize environmental impact. These methods focus on the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes .
Chemical Reactions Analysis
Types of Reactions
2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Substitution reactions often involve halogenation or alkylation
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents such as iodine.
Reduction: Reducing agents like sodium borohydride.
Substitution: Halogenating agents like bromine or iodine
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a scaffold for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its activity against multidrug-resistant tuberculosis and other infectious diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it can act as a covalent inhibitor by binding to the active site of enzymes, thereby inhibiting their activity. The compound’s structure allows it to interact with various biological targets, making it a versatile molecule in drug discovery .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine
- 2-Methylimidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyridine derivatives
Uniqueness
2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various functionalization reactions makes it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C10H10N4 |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-(methylaminomethyl)imidazo[1,2-a]pyridine-6-carbonitrile |
InChI |
InChI=1S/C10H10N4/c1-12-5-9-7-14-6-8(4-11)2-3-10(14)13-9/h2-3,6-7,12H,5H2,1H3 |
InChI Key |
BAFWRFFNAOOOSM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN2C=C(C=CC2=N1)C#N |
Origin of Product |
United States |
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